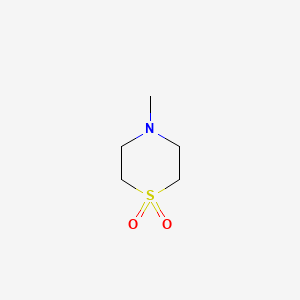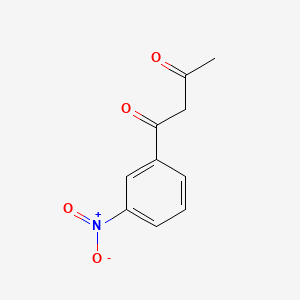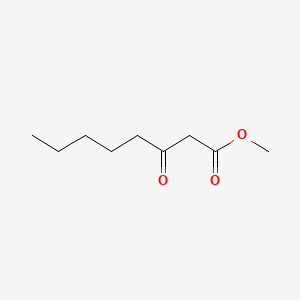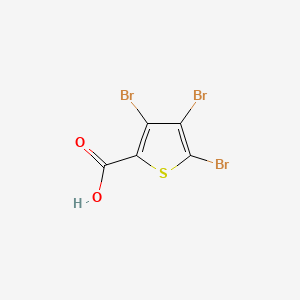![molecular formula C9H8F3NO4S B1594645 ({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid CAS No. 85845-02-9](/img/structure/B1594645.png)
({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
Overview
Description
“({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid” is a chemical compound with the molecular formula C9H8F3NO4S and a molecular weight of 283.223 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8F3NO4S . It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a sulfonyl group (-SO2-), an amino group (-NH2), and an acetic acid group (-CH2COOH).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 283.223 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds containing the 3-(trifluoromethyl)phenyl group have been utilized in the synthesis of derivatives for blue organic light-emitting diodes. These compounds exhibit high thermal stability and appropriate frontier-energy levels, making them suitable as host materials for OLEDs. The electroluminescent emission of these devices can be optimized for peak performance, which is crucial for display and lighting technologies .
Pharmaceuticals
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the pharmacological properties of molecules. It has been observed that incorporating the trifluoromethyl group into drug molecules can significantly affect their efficacy and stability, making it a valuable component in drug design and development .
Synthetic Intermediates
The 3-(trifluoromethyl)phenylacetic acid, a related compound, has been used in the preparation of various synthetic intermediates. These intermediates can be further transformed into more complex molecules, serving as a crucial step in the synthesis of diverse chemical entities .
Antiviral Agents
Derivatives of the trifluoromethylphenyl group have been explored as potential broad-spectrum antiviral agents. The synthesis of new isatin derivatives aims to assess their activities using both in vitro and in silico approaches, highlighting the group’s versatility in medicinal chemistry .
Safety and Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim to fresh air and keep at rest in a comfortable position for breathing .
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c10-9(11,12)6-2-1-3-7(4-6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHCOBVLXGMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351329 | |
| Record name | ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85845-02-9 | |
| Record name | ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1594569.png)







